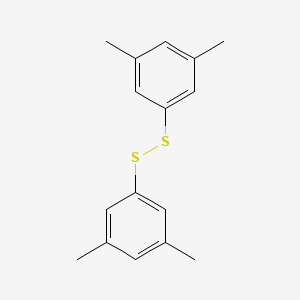
Disulfide, bis(3,5-dimethylphenyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, bis(3,5-dimethylphenyl) is an organic compound with the molecular formula C16H18S2 and a molecular weight of 274.44 g/mol . . This compound is characterized by the presence of two 3,5-dimethylphenyl groups connected by a disulfide bond.
Vorbereitungsmethoden
The synthesis of disulfide, bis(3,5-dimethylphenyl) can be achieved through various methods. One common synthetic route involves the oxidative polymerization of 3,5-dimethylphenyl sulfide in the presence of an oxidizing agent . Another method includes the reaction of 3,5-dimethylphenyl thiol with a suitable oxidizing agent to form the disulfide bond . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Disulfide, bis(3,5-dimethylphenyl) undergoes several types of chemical reactions, including:
Reduction: The disulfide bond can be reduced to form the corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or iodine, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disulfide, bis(3,5-dimethylphenyl) has several applications in scientific research:
Biology: The compound’s disulfide bond can be utilized in studies involving redox reactions and thiol-disulfide exchange processes.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the context of its redox properties.
Industry: It is used in the production of specialty polymers and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of disulfide, bis(3,5-dimethylphenyl) primarily involves its ability to undergo redox reactions. The disulfide bond can be cleaved to form thiol groups, which can participate in various biochemical processes. In the presence of oxidizing agents, the compound can form sulfonium cations, which can further react to form polymers . The molecular targets and pathways involved in these reactions depend on the specific context and conditions.
Vergleich Mit ähnlichen Verbindungen
Disulfide, bis(3,5-dimethylphenyl) can be compared with other disulfide compounds, such as:
Disulfide, bis(4-methylphenyl): Similar structure but with different substitution patterns on the aromatic ring.
Disulfide, bis(2,4-dimethylphenyl): Another isomer with different substitution positions.
Disulfide, bis(2,6-dimethylphenyl): Similar to the 3,5-dimethyl derivative but with substitutions at the 2 and 6 positions.
The uniqueness of disulfide, bis(3,5-dimethylphenyl) lies in its specific substitution pattern, which influences its chemical reactivity and applications .
Eigenschaften
CAS-Nummer |
65151-60-2 |
|---|---|
Molekularformel |
C16H18S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-[(3,5-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-5-12(2)8-15(7-11)17-18-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
InChI-Schlüssel |
IRDMKAMOSXNGFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)SSC2=CC(=CC(=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
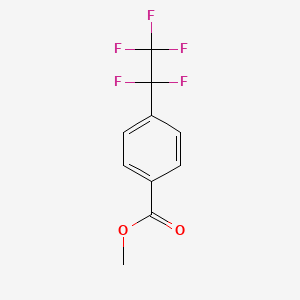

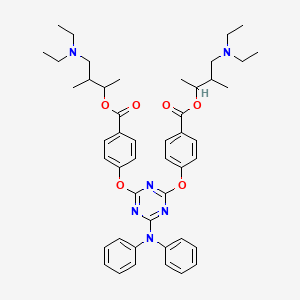

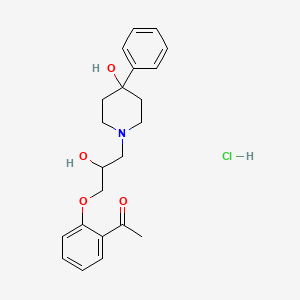
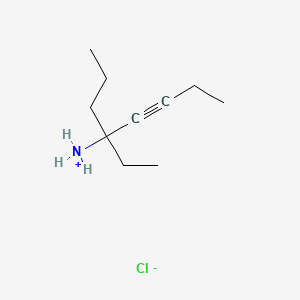
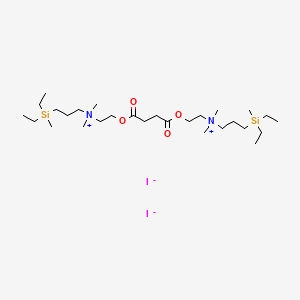
![(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)](/img/structure/B13774046.png)
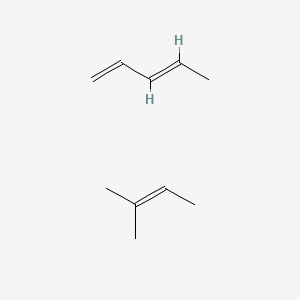
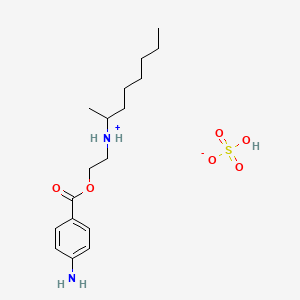
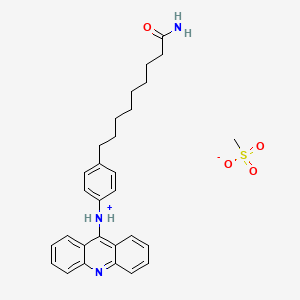
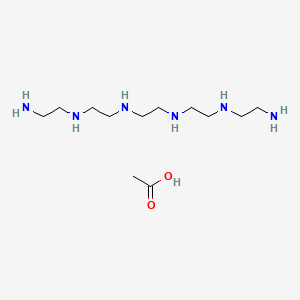
![Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)](/img/structure/B13774076.png)
